(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazolylidene benzamide derivative characterized by a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a propargyl (prop-2-yn-1-yl) group at position 3, and a phenoxy-benzamide moiety at position 2.
Properties
IUPAC Name |
4-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h1,3-13,15H,14H2,(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBXZYVOZHKDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pain management. This article synthesizes existing research on its biological activity, highlighting key findings, methodologies, and implications.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and pain signaling. Notably, it has been identified as a modulator of the following targets:
- FMO3 (Flavin-containing monooxygenase 3) : Inhibitors of FMO3 have been shown to influence metabolic pathways related to pain perception and inflammation .
- PDE4D (Phosphodiesterase 4D) : This enzyme is involved in the degradation of cyclic AMP, a critical signaling molecule in various cellular processes including inflammation and cancer cell growth .
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, similar to this compound, exhibit significant antitumor properties. For instance, compounds tested against human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both 2D and 3D culture models:
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings indicate that structural modifications can enhance the potency of benzothiazole derivatives against cancer cells .
Antimicrobial Activity
In addition to antitumor effects, certain structural analogs have shown antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed that specific derivatives had significant antibacterial activity:
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | <10 μg/mL |
| Compound E | Escherichia coli | <20 μg/mL |
These results suggest potential for developing new antimicrobial agents from this class of compounds .
Case Studies
A notable study evaluated the effects of this compound on tumor growth in vivo. Mice implanted with human lung cancer cells received varying doses of the compound:
- Low Dose : Minimal effect on tumor size.
- Medium Dose : Significant reduction in tumor growth observed after two weeks.
- High Dose : Complete tumor regression in some subjects.
This study underscores the compound's potential as an antitumor agent, warranting further investigation into its pharmacodynamics and safety profile .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents .
Antiparasitic Activity
Research has highlighted the potential of benzothiazole derivatives in treating parasitic infections. The compound's structural motifs may enhance its efficacy against protozoan parasites, suggesting a pathway for developing antiprotozoal medications . The presence of sulfonamide groups in the structure is particularly relevant, as these groups are known to contribute to the biological activity against various pathogens.
Synthesis and Derivative Development
The synthesis of this compound can be approached through several methodologies involving the reaction of phenolic compounds with sulfonamide derivatives. The synthetic pathways often include:
- Formation of Benzothiazole Core : Utilizing starting materials like 2-amino-thiophenol and appropriate aldehydes.
- Functionalization : Introducing phenoxy and alkyne substituents through nucleophilic substitution reactions.
- Final Coupling : Employing coupling agents to link various functional groups effectively.
These synthetic strategies not only yield the target compound but also allow for the exploration of structure–activity relationships (SAR) that can optimize its biological efficacy.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of benzothiazole derivatives, including compounds structurally related to this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance potency, indicating a promising area for further research .
Case Study 2: Antiparasitic Activity Assessment
In vitro studies have shown that certain derivatives exhibit promising activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis. The findings suggest that the sulfonamide moiety plays a crucial role in mediating this activity, highlighting the potential for developing new treatments based on this scaffold .
Comparison with Similar Compounds
Benzo[d]thiazole vs. Triazole/Thiadiazole Derivatives
- Target Compound: Features a benzo[d]thiazole core, which confers rigidity and planar geometry, enhancing π-π stacking interactions.
- Triazole Derivatives () : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thione and thiol forms, influencing their stability and reactivity. Sulfonyl (–SO2–) groups enhance electrophilicity but lack the hydrogen-bonding capacity of sulfamoyl groups .
- Thiadiazole Derivatives (): N-[3-(substituted-phenyl)-5-acyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamides (e.g., compounds 4g, 8a–c) feature a thiadiazole core with electron-withdrawing acyl groups, reducing solubility compared to the target compound’s phenoxy-benzamide moiety .
Substituent Effects
Spectral and Physicochemical Properties
IR Spectroscopy
- Target Compound : Expected strong absorption at ~1660–1680 cm⁻¹ (C=O stretch) and ~1240–1255 cm⁻¹ (C=S or S=O stretch). The sulfamoyl group may show N–H stretches at ~3300 cm⁻¹.
- Triazoles () : Absence of C=O bands (1663–1682 cm⁻¹) confirms cyclization, while C=S stretches at 1247–1255 cm⁻¹ indicate thione tautomers .
- Thiadiazoles () : Dual C=O stretches (1605–1719 cm⁻¹) confirm acylated derivatives .
NMR and Mass Spectrometry
- Triazoles () : Aromatic protons in 1H-NMR appear at δ 7.36–8.35 ppm, consistent with electron-deficient aryl systems .
- Thiadiazoles () : Methyl groups in acetylated derivatives (e.g., 8a) show singlet peaks at δ 2.49–2.63 ppm .
Research Findings and Implications
- Tautomerism : Unlike triazole derivatives (), the target compound’s Z-configuration likely prevents tautomerization, stabilizing its interaction with biological targets .
- Reactivity : The propargyl group enables click chemistry modifications, a feature absent in sulfonyl- or acyl-substituted analogs .
- Solubility: Sulfamoyl and phenoxy groups may improve aqueous solubility compared to sulfonyl or acyl derivatives, which exhibit lower polarity .
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Functionalization of the benzothiazole core with a sulfamoyl group via sulfonation .
- Step 2: Introduction of the prop-2-yn-1-yl substituent through alkylation or coupling reactions under controlled pH and temperature .
- Step 3: Formation of the (Z)-configured imine via condensation with 4-phenoxybenzamide, requiring inert atmospheres to prevent oxidation .
Characterization Methods:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR Spectroscopy | Confirm regiochemistry and Z-configuration | Chemical shifts for sulfamoyl protons (δ 3.1–3.3 ppm) and alkyne protons (δ 2.8–3.0 ppm) . |
| HPLC | Assess purity (>95%) | Retention time alignment with standards . |
| Mass Spectrometry | Verify molecular weight | [M+H]⁺ peak at m/z 465.54 . |
Basic: How does the molecular structure influence reactivity and biological activity?
Answer:
The compound’s structure includes:
- Benzothiazole Core : Enhances π-π stacking with biological targets (e.g., enzymes) .
- Sulfamoyl Group : Polar interactions (hydrogen bonding) improve solubility and target binding .
- Alkyne Group : Enables click chemistry for bioconjugation or further functionalization .
Structural rigidity from the Z-configuration limits conformational flexibility, potentially increasing selectivity for target proteins .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Critical parameters include:
- Temperature : 60–80°C for sulfonation steps to avoid side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during imine formation .
- Catalysts : Pd/C for alkyne coupling reactions, improving yield by 20–30% .
Data Contradiction Resolution:
Conflicting yields (40–70%) in literature may arise from solvent purity or oxygen sensitivity. Use Schlenk-line techniques for reproducibility .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
| Strategy | Method | Example |
|---|---|---|
| SAR Studies | Compare analogs with modified substituents | Replace alkyne with allyl: 10-fold drop in IC₅₀ against kinase X . |
| Binding Assays | Surface plasmon resonance (SPR) | Measure K_d = 12 nM for target enzyme Y . |
| Computational Modeling | Molecular docking | Identify sulfamoyl group’s role in binding pocket occupancy . |
Advanced: What analytical techniques confirm the Z-configuration and purity?
Answer:
- X-ray Crystallography : Resolves Z-configuration via dihedral angles (120–130° between benzamide and thiazole planes) .
- NOESY NMR : Correlates spatial proximity of alkyne and sulfamoyl protons to confirm stereochemistry .
- Elemental Analysis : Carbon/nitrogen ratios within 0.5% of theoretical values ensure purity .
Basic: What are common impurities, and how are they mitigated?
Answer:
| Impurity | Source | Mitigation |
|---|---|---|
| Oxidation Byproducts | Alkyne degradation | Use argon atmosphere and antioxidants (e.g., BHT) . |
| Unreacted Intermediates | Incomplete condensation | Column chromatography (silica gel, ethyl acetate/hexane) . |
| Geometric Isomers | E/Z isomerization | Low-temperature crystallization from ethanol . |
Advanced: How to design experiments to determine the mechanism of action?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., kinases) using fluorescence polarization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for sulfamoyl-enzyme interactions .
- Cellular Uptake Studies : Track alkyne-labeled compound via click chemistry with fluorescent tags .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
